molecular formula C14H17F3N2O2 B12586920 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 648901-48-8

1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one

Cat. No.: B12586920
CAS No.: 648901-48-8
M. Wt: 302.29 g/mol
InChI Key: REOKKVHTABJLGS-UHFFFAOYSA-N
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Description

1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a methoxyphenyl group, and a trifluoroethanone moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-amino-2-methoxybenzaldehyde with piperidine under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoroethanone moiety is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-(piperidin-1-yl)aniline

Uniqueness

This compound stands out due to its trifluoroethanone group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are desirable .

Properties

CAS No.

648901-48-8

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

1-[4-(5-amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C14H17F3N2O2/c1-21-12-3-2-10(18)8-11(12)9-4-6-19(7-5-9)13(20)14(15,16)17/h2-3,8-9H,4-7,18H2,1H3

InChI Key

REOKKVHTABJLGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C2CCN(CC2)C(=O)C(F)(F)F

Origin of Product

United States

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